molecular formula C14H22N4O2 B8708147 tert-Butyl 2-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate

tert-Butyl 2-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B8708147
M. Wt: 278.35 g/mol
InChI Key: YUZCDINOUKLEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642774B2

Procedure details

100 mg 2-chloro-pyrimidine was added to 175 mg 2-Methyl-piperazine-1-carboxylic acid tert-butyl ester and this mixture was stirred for 2 h at 120° C. to give 240 mg of the desired compound. Rt: 1.31 min (method B), (M+H)+: 279
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH:16]1[CH3:21])=[O:14])([CH3:11])([CH3:10])[CH3:9]>>[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][N:18]([C:2]2[N:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:17][CH:16]1[CH3:21])=[O:14])([CH3:11])([CH3:9])[CH3:10]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
175 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CNCC1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
this mixture was stirred for 2 h at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CN(CC1)C1=NC=CC=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.